3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate
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Overview
Description
3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C11H7F3O4S. It is a derivative of naphthalene, where a hydroxyl group is attached to the third position and a trifluoromethanesulfonate group is attached to the first position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1,3-diol.
Methylation: The hydroxyl group at the third position is methylated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution Reactions: Products include naphthalene derivatives with various substituents replacing the trifluoromethanesulfonate group.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Scientific Research Applications
3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate involves its ability to undergo substitution and oxidation reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxynaphthalen-1-yl methanesulfonate
- 3-Hydroxynaphthalen-1-yl tosylate
- 3-Hydroxynaphthalen-1-yl mesylate
Uniqueness
3-Hydroxynaphthalen-1-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which is a strong electron-withdrawing group. This makes the compound more reactive compared to its analogs with methanesulfonate, tosylate, or mesylate groups. The trifluoromethanesulfonate group also imparts unique chemical properties, such as increased stability and reactivity under certain conditions .
Properties
Molecular Formula |
C11H7F3O4S |
---|---|
Molecular Weight |
292.23 g/mol |
IUPAC Name |
(3-hydroxynaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H7F3O4S/c12-11(13,14)19(16,17)18-10-6-8(15)5-7-3-1-2-4-9(7)10/h1-6,15H |
InChI Key |
XNZXJSIHVXVHCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2OS(=O)(=O)C(F)(F)F)O |
Origin of Product |
United States |
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